Cas no 92136-39-5 (Boc-Propargylamine)

Boc-Propargylamine structure
Boc-Propargylamine structure
Nome del prodotto:Boc-Propargylamine
Numero CAS:92136-39-5
MF:C8H13NO2
MW:155.194322347641
MDL:MFCD07367245
CID:61547
PubChem ID:253662096

Boc-Propargylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Boc-Propargylamine
    • N-(tert-Butoxycarbonyl)propargyl amine
    • N-Boc-Prop-2-ynylaMine
    • N-Boc-Propaylamine
    • tert-butyl N-prop-2-ynylcarbamate
    • tert-Butyl 2-Propynylcarbamate
    • 2-Propynylcarbamic Acid tert-Butyl Ester
    • 1,1-Dimethylethyl N-2-propyn-1-ylcarbamate (ACI)
    • Carbamic acid, 2-propynyl-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl 2-propyn-1-ylcarbamate
    • 3-(tert-Butoxycarbonylamino)prop-1-yne
    • 3-[(tert-Butyloxycarbonyl)amino]-1-propyne
    • Boc-propargylamine
    • N-(Prop-2-ynyl)carbamic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)propargylamine
    • N-tert-Butoxycarbonyl-2-propyn-1-amine
    • tert-Butyl (2-propyn-1-yl)carbamate
    • tert-Butyl N-(2-propyn-1-yl)carbamate
    • tert-Butyl N-propargylcarbamate
    • tert-Butyl propargylcarbamate
    • 3-t-butoxycarbonylamino-1-propyne
    • N-(t-butoxycarbonyl)-propargylamine
    • DTXSID10454171
    • ALBB-028033
    • N-t-butoxycarbonyl propargylamine
    • SY025866
    • t-Butyloxycarbonyl Propargyl Amine
    • AKOS005068276
    • N-2-Propyn-1-yl-carbamic Acid 1,1-Dimethylethyl Ester;
    • t-butoxycarbonylpropargylamine
    • B4472
    • n-(tert-butyloxycarbonyl)propargylamine
    • 92136-39-5
    • tert-butyl N-(prop-2-yn-1-yl)carbamate
    • N-tert-butoxycarbonylpropargylamine
    • MFCD07367245
    • Z804942822
    • 3-(t-butoxycarbonylamino) propyne
    • t-Butyl N-(2-propynyl)carbamate
    • t-butyl propargylcarbamate
    • tert-butyl prop-2-yn-1-ylcarbamate
    • prop-2-ynyl-carbamic acid tert-butyl ester
    • N-tert.-butoxycarbonyl-prop-2-ynylamine
    • N-Boc propargylamine
    • EN300-54075
    • SCHEMBL16913
    • t-butyl prop-2-ynylcarbamate
    • TERT-BUTYL PROP-2-YNYLCARBAMATE
    • AB31117
    • N-(Tert-Butoxycarbonyl)propargylamne
    • CARBAMIC ACID, 2-PROPYNYL-, 1,1-DIMETHYLETHYL ESTER
    • SS-3353
    • (2-propynyl)carbamic acid tert-butyl ester
    • HY-75970
    • TERT-BUTYL N-(2-PROPYNYL)CARBAMATE
    • CS-M0556
    • N-Boc-propargylamine, 97%
    • Prop-2-ynyl-carbamic acid t-butyl ester
    • propargyl Boc-amine
    • n-boc propargyl amine
    • N-(Boc)-propargylamine
    • J-523185
    • N-t-butoxycarbonylpropargylamine
    • N-Boc-2-propyn-1-amine
    • (Boc)Propargylamin
    • N-tert-butoxycarbonyl-propargylamine
    • n-boc-propargyl amine
    • Boc-Propargylamine
    • MDL: MFCD07367245
    • Inchi: 1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
    • Chiave InChI: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
    • Sorrisi: O=C(NCC#C)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 155.094629g/mol
  • Carica superficiale: 0
  • XLogP3: 1
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 155.094629g/mol
  • Massa monoisotopica: 155.094629g/mol
  • Superficie polare topologica: 38.3Ų
  • Conta atomi pesanti: 11
  • Complessità: 182
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Punto di fusione: 40.0 to 44.0 deg-C
  • Punto di ebollizione: 170°C/14mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 199,4 ° f< br / >Celsius: 93 ° C< br / >
  • Solubilità: Soluble in chloroform.
  • PSA: 41.82000
  • LogP: 1.34870
  • Sensibilità: Moisture Sensitive

Boc-Propargylamine Informazioni sulla sicurezza

Boc-Propargylamine Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Boc-Propargylamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFM61-50G
tert-butyl N-prop-2-ynylcarbamate
92136-39-5 97%
50g
¥ 409.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFM61-250G
tert-butyl N-prop-2-ynylcarbamate
92136-39-5 97%
250g
¥ 1,900.00 2023-04-13
eNovation Chemicals LLC
Y0983781-100g
N-Boc-Propargylamine
92136-39-5 95%
100g
$180 2024-08-02
eNovation Chemicals LLC
D553272-50g
tert-Butyl prop-2-yn-1-ylcarbaMate
92136-39-5 97%
50g
$260 2023-09-03
eNovation Chemicals LLC
D634820-25g
N-Boc-propargylamine
92136-39-5 97%
25g
$600 2024-06-05
Enamine
EN300-54075-0.25g
tert-butyl N-(prop-2-yn-1-yl)carbamate
92136-39-5 95%
0.25g
$19.0 2023-05-03
Enamine
EN300-54075-1.0g
tert-butyl N-(prop-2-yn-1-yl)carbamate
92136-39-5 95%
1g
$29.0 2023-05-03
abcr
AB353881-1kg
N-Boc-propargylamine, 97%; .
92136-39-5 97%
1kg
€1773.00 2023-09-06
Enamine
EN300-54075-5.0g
tert-butyl N-(prop-2-yn-1-yl)carbamate
92136-39-5 95%
5g
$61.0 2023-05-03
Enamine
EN300-54075-100.0g
tert-butyl N-(prop-2-yn-1-yl)carbamate
92136-39-5 95%
100g
$484.0 2023-05-03

Boc-Propargylamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  1 h, 75 °C
Riferimento
Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular Rearrangement
Ishida, Tomonobu; Kobayashi, Ryo; Yamada, Tohru, Organic Letters, 2014, 16(9), 2430-2433

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C → rt
Riferimento
The Vinyl Moiety as a Handle for Regiocontrol in the Preparation of Unsymmetrical 2,3-Aliphatic-Substituted Indoles and Pyrroles
Huestis, Malcolm P.; Chan, Lina; Stuart, David R.; Fagnou, Keith, Angewandte Chemie, 2011, 50(6), 1338-1341

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  0 °C → rt; overnight, rt
Riferimento
Synthesis of G-quadruplex-targeting flexible macrocyclic molecules via click reactions
Zhang, Qiang; Tan, Wei; Yuan, Gu, ARKIVOC (Gainesville, 2013, (4), 334-345

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 30 min, rt
Riferimento
Selective Fluoromethyl Couplings of Alkynes via Nickel Catalysis
Li, Huan; Wang, Fang; Zhu, Shengqing; Chu, Lingling, Angewandte Chemie, 2022, 61(9),

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  25 min, 0 °C; 30 min, rt
Riferimento
Preparation of nicotine-related compounds as modulators of smoking or nicotine ingestion and lung cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  25 min, 0 °C; 30 min, rt
Riferimento
5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6
Denton, Travis T.; Zhang, Xiaodong; Cashman, John R., Journal of Medicinal Chemistry, 2005, 48(1), 224-239

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Riferimento
Synthesis of the stereogenic triad of the halicyclamine A core
Molander, Gary A.; Cadoret, Frederic, Tetrahedron Letters, 2011, 52(17), 2199-2202

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylamine Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Phenylethynyl-benzamide compounds as glucokinase activators and methods for the preparation thereof
, Korea, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 °C; 2 h, 25 °C
1.2 Reagents: Water
Riferimento
Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-Diynes
Liyanage Perera, Erandi; Lee, Daesung, Organic Chemistry Frontiers, 2023, 10(1), 209-215

Metodo di produzione 10

Condizioni di reazione
Riferimento
The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K
Mons, Elma ; Jansen, Ineke D. C.; Loboda, Jure; van Doodewaerd, Bjorn R.; Hermans, Jill; et al, Journal of the American Chemical Society, 2019, 141(8), 3507-3514

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Riferimento
Electrophile-Mediated Reactions of Functionalized Propargylic Substrates
Urbanaite, Aurelija; Jonusis, Mantas; Buksnaitiene, Rita; Balkaitis, Simonas; Cikotiene, Inga, European Journal of Organic Chemistry, 2015, 2015(32), 7091-7113

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium chloride ;  rt
Riferimento
Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanones
Zhang, Lin; Yamazaki, Ken; Leitch, Jamie A.; Manzano, Ruben; Atkinson, Victoria A. M.; et al, Chemical Science, 2020, 11(28), 7444-7450

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  18 h, rt
Riferimento
Design and synthesis of a peptide derivative of ametantrone targeting the major groove of the d(GGCGCC)2 palindromic sequence
Ongaro, Alberto; Ribaudo, Giovanni; Braud, Emmanuelle; Etheve-Quelquejeu, Melanie; De Franco, Michele; et al, New Journal of Chemistry, 2020, 44(9), 3624-3631

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Riferimento
Achiral Cyclopentadienone Iron Tricarbonyl Complexes Embedded in Streptavidin: An Access to Artificial Iron Hydrogenases and Application in Asymmetric Hydrogenation
Merel, Delphine S.; Gaillard, Sylvain; Ward, Thomas R.; Renaud, Jean-Luc, Catalysis Letters, 2016, 146(3), 564-569

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  cooled; overnight, rt
Riferimento
Flexible lactam macrocyclic molecule useful in treatment of cancer and its preparation
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
Riferimento
Direct Asymmetric α-C-H Addition of N-unprotected Propargylic Amines to Trifluoromethyl Ketones by Carbonyl Catalysis
Ji, Pengwei; Liu, Xiaopei; Xu, Jiwei; Zhang, Xu; Guo, Jianhua; et al, Angewandte Chemie, 2022, 61(48),

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  4 h, 21 °C
Riferimento
A pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine-Porphyrin Hybrids
Arlegui, Aitor; Torres, Pol; Cuesta, Victor; Crusats, Joaquim ; Moyano, Albert, European Journal of Organic Chemistry, 2020, 2020(28), 4399-4407

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 30 min, rt
Riferimento
Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction
Chachignon, Helene; Scalacci, Nicolo; Petricci, Elena; Castagnolo, Daniele, Journal of Organic Chemistry, 2015, 80(10), 5287-5295

Boc-Propargylamine Raw materials

Boc-Propargylamine Preparation Products

Boc-Propargylamine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92136-39-5)Boc-Propargylamine
A844153
Purezza:99%
Quantità:500g
Prezzo ($):409.0